![molecular formula C15H15NO2S B3161726 [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid CAS No. 872696-23-6](/img/structure/B3161726.png)
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid
Overview
Description
“[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid” is a chemical compound with the CAS Number: 872696-23-6 . It has a molecular weight of 274.36 . The IUPAC name for this compound is 2-(1-(1H-1lambda3-thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16NO2S/c17-14(18)10-16-8-7-11-4-1-2-5-12(11)15(16)13-6-3-9-19-13/h1-6,9,15,19H,7-8,10H2,(H,17,18) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid” include a molecular weight of 274.36 , and it is stored at a temperature of 28 C .Scientific Research Applications
- Anti-Inflammatory Agents : Thienylisoquinoline acetic acid derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential in managing inflammatory conditions such as arthritis and autoimmune diseases .
- Catalytic Applications : Thienylisoquinoline acetic acid derivatives can serve as ligands in transition metal-catalyzed reactions. Their unique structure influences reactivity and selectivity, making them valuable tools in organic synthesis .
Pharmaceuticals and Medicinal Chemistry
Organic Synthesis and Catalysis
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid are currently unknown. This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold , which has been used in the development of various bioactive compounds.
Mode of Action
As a derivative of 3,4-dihydroisoquinolin-1(2H)-one, it may share some of the biological activities associated with this scaffold . .
properties
IUPAC Name |
2-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(18)10-16-8-7-11-4-1-2-5-12(11)15(16)13-6-3-9-19-13/h1-6,9,15H,7-8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPQCLGVHTCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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